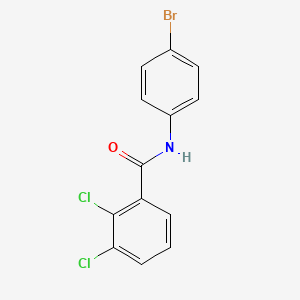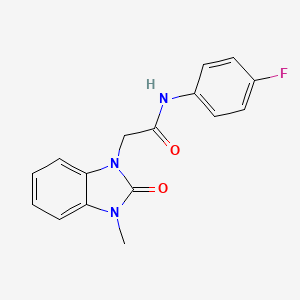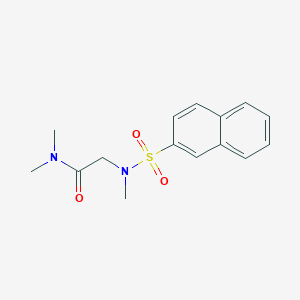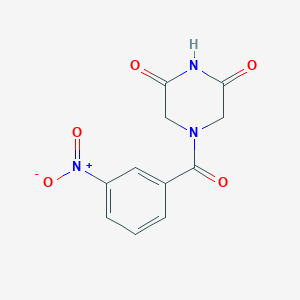
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as FMA, is a chemical compound that has gained significant interest in the scientific community due to its potential as a pharmacological tool. FMA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用機序
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. This compound has been shown to have similar effects to other CB1 receptor agonists such as THC, but with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce pain sensitivity, increase appetite, and improve memory function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide is its selectivity for the CB1 receptor, which allows for the specific study of CB1 receptor function. This compound has also been shown to have fewer side effects compared to other CB1 receptor agonists such as THC. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in animal models of various diseases such as epilepsy and anxiety disorders. This compound may also have potential as a therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound as a pharmacological tool.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine to form 4-fluoro-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a pharmacological tool in various scientific research applications. One of the main areas of interest is its use as a probe for studying the function of the cannabinoid CB1 receptor. This compound has been shown to bind selectively to the CB1 receptor, which is involved in various physiological processes such as pain, appetite, and memory. This compound has also been used to study the effects of CB1 receptor activation on synaptic transmission and plasticity in the brain.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPOAKIVVETRG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)

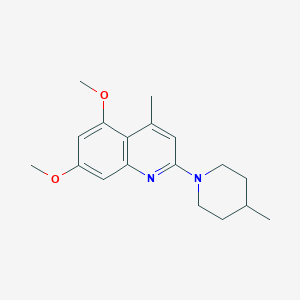

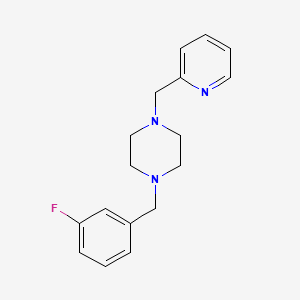
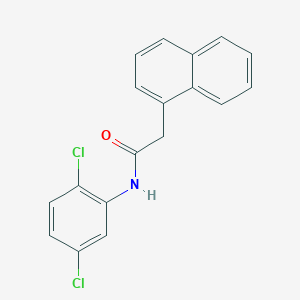
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
